alpha,3,3-Trimethyl-alpha-vinylbicyclo(2.2.1)hept-5-ene-2-methanol
Description
Properties
CAS No. |
85050-12-0 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
2-(3,3-dimethyl-2-bicyclo[2.2.1]hept-5-enyl)but-3-en-2-ol |
InChI |
InChI=1S/C13H20O/c1-5-13(4,14)11-9-6-7-10(8-9)12(11,2)3/h5-7,9-11,14H,1,8H2,2-4H3 |
InChI Key |
VNRPVAMHSZBGBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CC(C1C(C)(C=C)O)C=C2)C |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Cycloaddition
The bicyclo[2.2.1]heptene core is commonly synthesized through a Diels-Alder reaction between a diene and a dienophile. This reaction is favored for its ability to form the bicyclic framework with high regio- and stereoselectivity.
- Typical dienes include cyclopentadiene derivatives.
- Dienophiles may be substituted alkenes or alkynes bearing functional groups that facilitate further transformations.
- The reaction conditions (temperature, solvent) are optimized to favor the endo or exo product, which influences the stereochemistry of the final compound.
Functional Group Transformations
After forming the bicyclic core, the vinyl and hydroxyl groups are introduced or modified through:
- Metallation and Formylation: Using strong bases such as lithium diisopropylamide (LDA) for metallation followed by formylation with dimethylformamide (DMF) to introduce aldehyde functionalities, which can be further reduced or transformed into alcohols.
- Hydrogenation: Catalytic hydrogenation (e.g., palladium on carbon) is used to reduce intermediates selectively, preserving or modifying double bonds as needed.
- Acetal Formation and Hydrolysis: Acetal intermediates are formed under acid catalysis and later hydrolyzed to reveal aldehyde or alcohol groups.
Stereochemical Control
- Separation of regioisomers (endo/exo) by distillation or chromatography is critical to obtain pure stereoisomers.
- Use of chiral auxiliaries or selective reagents can enhance enantiomeric purity.
- Reaction conditions are carefully controlled to favor the desired stereochemical outcome.
Representative Synthetic Sequence (Based on Patent Literature)
| Step | Reaction Type | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|---|
| 1 | Diels-Alder Cycloaddition | Cyclopentadiene + substituted dienophile, heat | Formation of bicyclo[2.2.1]heptene core | Variable |
| 2 | Metallation/Formylation | Lithium diisopropylamide (LDA), DMF | Introduction of aldehyde group | ~82 |
| 3 | Acetal Formation | Methanol, acid catalysis | Acetal intermediate | ~94 |
| 4 | Catalytic Hydrogenation | Pd/C, H2 | Reduction to alcohol | ~93 |
| 5 | Purification | Distillation, extraction | Isolation of pure alpha,3,3-trimethyl-alpha-vinylbicyclo(2.2.1)hept-5-ene-2-methanol | - |
Note: Yields and conditions are approximate and depend on specific substrates and reaction scales.
Analytical and Purification Techniques
- Extraction and Washing: Organic phases are washed with aqueous acid, bicarbonate, and water to remove impurities.
- Drying: Over magnesium sulfate or similar drying agents.
- Filtration and Concentration: Rotary evaporation under reduced pressure.
- Distillation: Vacuum distillation to separate regioisomers and purify the final product.
- Chromatography: May be employed for further purification and isomer separation.
Research Findings and Observations
- The use of LDA and DMF for metallation and formylation is a well-established method for introducing aldehyde groups on bicyclic systems, enabling subsequent functionalization to alcohols.
- The stereochemical purity of the product is highly dependent on the initial regioisomeric composition of the ketone intermediates.
- Hydrogenation conditions must be carefully controlled to avoid over-reduction or loss of the vinyl group.
- The compound is typically isolated as a colorless to pale yellow liquid with a boiling point around 223.4 °C at atmospheric pressure.
- The molecular weight is approximately 196.3 g/mol, consistent with the molecular formula C11H16O.
Summary Table of Preparation Methods
| Method Step | Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| Bicyclic Core Formation | Diels-Alder reaction | Cyclopentadiene + dienophile, heat | Forms bicyclo[2.2.1]heptene skeleton |
| Metallation/Formylation | Lithiation followed by formylation | LDA, DMF | Introduces aldehyde for further steps |
| Acetal Formation | Protection of aldehyde group | Methanol, acid catalyst | Stabilizes intermediate |
| Catalytic Hydrogenation | Selective reduction of double bonds | Pd/C, H2 | Converts aldehyde to alcohol |
| Purification | Extraction, drying, distillation, chromatography | Organic solvents, drying agents, vacuum | Ensures product purity and isomer separation |
Chemical Reactions Analysis
Types of Reactions: : Alpha,3,3-trimethyl-alpha-vinylbicyclo(2.2.1)hept-5-ene-2-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The vinyl group can be reduced to form an alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like hydrogen gas with a palladium catalyst for reduction. Substitution reactions may involve reagents like thionyl chloride or phosphorus tribromide .
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the vinyl group may yield an alkane .
Scientific Research Applications
Chemistry: : In chemistry, alpha,3,3-trimethyl-alpha-vinylbicyclo(2.2.1)hept-5-ene-2-methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: : In biological research, this compound may be used to study the effects of bicyclic structures on biological systems. Its interactions with enzymes and other biomolecules can provide insights into the mechanisms of action of similar compounds .
Medicine: : In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of the hydroxyl and vinyl groups can influence the compound’s biological activity and pharmacokinetics .
Industry: : In industrial applications, this compound can be used in the production of polymers and other materials. Its unique structure can impart desirable properties to the final product, such as increased stability or reactivity .
Mechanism of Action
The mechanism of action of alpha,3,3-trimethyl-alpha-vinylbicyclo(2.2.1)hept-5-ene-2-methanol involves its interactions with molecular targets such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with target molecules, while the vinyl group can participate in various chemical reactions. These interactions can modulate the activity of the target molecules and influence biological pathways .
Comparison with Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2-methanol (CAS 95-12-5)
- Molecular Formula : C₈H₁₂O
- Molecular Weight : 124.18 g/mol .
- Structure: Lacks the α-vinyl and α,3,3-trimethyl substituents present in the target compound. The simpler norbornene-methanol backbone is shared, but reduced steric hindrance increases its reactivity in hydrogenation and dehydration reactions .
Biperiden (CAS 514-65-8)
Norbornene-2-methanol acetate (CAS 16053-06-8)
3-Endo-Hydroxymethylbicyclo[2.2.1]hept-5-enyl-2-endo-amine hydrochloride (CAS 205639-90-3)
- Molecular Formula: C₈H₁₃NO·ClH
- Molecular Weight : 175.66 g/mol .
- Structure: Substituted with an amino group at position 3 and a hydroxymethyl group at position 2. The hydrochloride salt form increases stability and melting point (248°C) .
Physical and Chemical Properties
Notes:
Hydrogenation and Dehydration
- Target Compound: The vinyl group may undergo hydrogenation to form ethyl substituents, while the methanol group can dehydrate to form alkenes. No direct studies are reported, but analogous norbornene-methanol derivatives produce 2-methylenebicyclo[2.2.1]heptane (norcamphene) upon dehydration .
- Bicyclo[2.2.1]hept-5-ene-2-methanol (95-12-5): Hydrogenation yields bicyclo[2.2.1]heptane-2-methanol, which further dehydrates to norcamphene (47–61% yield) over γ-Al₂O₃ catalysts .
Analytical Chemistry
- Norbornene-2-methanol acetate: Employed in GC/MS for essential oil component identification due to its volatility .
Data Tables
Table 1. Key Structural Features of Compared Compounds
| Compound | CAS | Core Structure | Substituents |
|---|---|---|---|
| α,3,3-Trimethyl-α-vinyl...methanol | 85204-19-9 | Bicyclo[2.2.1]hept-5-ene | α-Vinyl, α,3,3-trimethyl, 2-methanol |
| Bicyclo[2.2.1]hept-5-ene-2-methanol | 95-12-5 | Bicyclo[2.2.1]hept-5-ene | 2-methanol |
| Biperiden | 514-65-8 | Bicyclo[2.2.1]hept-5-ene | α-Phenyl, α-(2-piperidinylethyl), 2-methanol |
| Norbornene-2-methanol acetate | 16053-06-8 | Bicyclo[2.2.1]hept-5-ene | 2-methanol acetate |
Q & A
Basic Question: What are the recommended synthetic routes for α,3,3-Trimethyl-α-vinylbicyclo[2.2.1]hept-5-ene-2-methanol, and how can reaction conditions be optimized?
Answer:
The synthesis of bicyclo[2.2.1]heptene derivatives typically involves Diels-Alder reactions or functionalization of norbornene scaffolds. For this compound, acetylation or vinylation of a pre-existing bicyclic alcohol (e.g., 5-norbornene-2-methanol) is a plausible route, as seen in analogous syntheses . Key optimization steps include:
- Catalyst selection : Lewis acids (e.g., BF₃·OEt₂) for stereochemical control.
- Temperature : Low temperatures (−20°C to 0°C) to minimize side reactions.
- Characterization : Use IR spectroscopy to monitor hydroxyl group conversion (peak ~3200–3600 cm⁻¹) and ¹H NMR to confirm vinyl group integration (δ 4.8–6.2 ppm) .
Basic Question: How should researchers resolve discrepancies in reported physical properties (e.g., boiling point, density) for this compound?
Answer:
Physical property variations may arise from isomer purity (endo/exo) or measurement protocols. For example:
| Property | Reported Value | Source |
|---|---|---|
| Boiling Point | 97°C (20 mmHg) | |
| Density | 1.027 g/cm³ | |
| Refractive Index | 1.500 |
To resolve discrepancies:
- Purification : Use fractional distillation or HPLC to isolate isomers.
- Standardized methods : Employ ASTM protocols for density (ASTM D4052) and refractive index (ASTM D1218).
Advanced Question: What computational strategies are effective for predicting the stereochemical outcomes of functionalization reactions in this bicyclic system?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model steric and electronic effects influencing endo/exo selectivity. For example:
- Transition state analysis : Predicts preferential formation of endo isomers due to reduced steric hindrance in the bicyclic framework .
- Molecular docking : Useful for studying host-guest interactions if the compound is used in supramolecular chemistry .
Validate computational results with experimental data (e.g., X-ray crystallography or NOESY NMR) .
Advanced Question: How can researchers analyze conflicting spectroscopic data (e.g., NMR vs. X-ray) for structural elucidation?
Answer:
Contradictions between NMR and X-ray data often arise from dynamic effects (e.g., conformational flexibility). Methodological solutions include:
- Variable-temperature NMR : Identify fluxional behavior (e.g., ring puckering) by observing signal coalescence at elevated temperatures.
- Crystallography : Compare X-ray structures with NMR-derived NOE correlations to confirm static vs. dynamic disorder .
For example, the vinyl group’s orientation in α,3,3-trimethyl derivatives may exhibit rotational freedom, leading to averaged NMR signals but fixed positions in crystal lattices .
Basic Question: What spectroscopic techniques are critical for characterizing α,3,3-Trimethyl-α-vinylbicyclo[2.2.1]hept-5-ene-2-methanol?
Answer:
- ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC). Key signals:
- IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and vinyl (1630–1680 cm⁻¹) groups.
- Mass Spectrometry (EI/ESI) : Base peak at m/z 194 (molecular ion) with fragmentation patterns indicative of bicyclic cleavage .
Advanced Question: What strategies are recommended for studying the compound’s reactivity in ring-opening metathesis polymerization (ROMP)?
Answer:
- Catalyst screening : Test Grubbs catalysts (e.g., G2 or G3) for vinyl group activation.
- Kinetic studies : Monitor monomer conversion via ¹H NMR or in situ FTIR.
- Thermal analysis : Use DSC to assess polymer glass transition temperatures (Tg), which correlate with bicyclic rigidity .
Compare results with analogous norbornene derivatives to evaluate steric effects from the trimethyl and vinyl substituents .
Advanced Question: How can researchers investigate the compound’s stability under varying pH and temperature conditions?
Answer:
- Accelerated degradation studies :
- Mechanistic insights : Identify degradation pathways (e.g., retro-Diels-Alder) via LC-MS/MS .
Basic Question: What are the safety and handling protocols for this compound based on its physicochemical properties?
Answer:
- Flammability : Flash point ≈87°C; store away from ignition sources .
- Toxicity : No specific data, but assume acute toxicity (LD50 >2000 mg/kg) based on analogous bicyclic alcohols.
- PPE : Use nitrile gloves and fume hoods during synthesis .
Advanced Question: How can isotopic labeling (e.g., ²H, ¹³C) aid in mechanistic studies of this compound’s reactions?
Answer:
- Deuterium labeling : Synthesize CD₃-substituted derivatives to track methyl group participation in reactions via ²H NMR.
- ¹³C-labeled intermediates : Use in kinetic isotope effect (KIE) studies to identify rate-determining steps (e.g., in Diels-Alder cycloadditions) .
Isotope-enriched analogs can be prepared using labeled precursors (e.g., ¹³C-vinyl acetate) .
Advanced Question: What methodologies are suitable for studying the compound’s potential in asymmetric catalysis or chiral auxiliaries?
Answer:
- Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) and confirm absolute configuration by circular dichroism (CD).
- Catalytic testing : Evaluate enantioselectivity in model reactions (e.g., aldol additions) using the compound as a chiral ligand.
Benchmark performance against established catalysts (e.g., BINOL) to assess steric and electronic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
